2-Chloro-5-(2-oxopyrrolidin-1-YL)benzaldehyde
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Overview
Description
2-Chloro-5-(2-oxopyrrolidin-1-YL)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a chloro group and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-oxopyrrolidin-1-YL)benzaldehyde typically involves the reaction of 2-chlorobenzaldehyde with 2-oxopyrrolidine. One common method includes the use of a base such as sodium hydride to deprotonate the 2-oxopyrrolidine, followed by nucleophilic substitution on the 2-chlorobenzaldehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-oxopyrrolidin-1-YL)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under basic conditions.
Major Products
Oxidation: 2-Chloro-5-(2-oxopyrrolidin-1-YL)benzoic acid.
Reduction: 2-Chloro-5-(2-oxopyrrolidin-1-YL)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-(2-oxopyrrolidin-1-YL)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-oxopyrrolidin-1-YL)benzaldehyde is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity. The pyrrolidinone ring may play a role in binding to these targets, while the aldehyde group could be involved in covalent modification of the target proteins .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzaldehyde: Similar structure but with a nitro group instead of the pyrrolidinone ring.
2-(2-Oxopyrrolidin-1-yl)acetamide: Contains the pyrrolidinone ring but lacks the benzaldehyde moiety.
5-Chloro-2-thienyl derivatives: Similar chloro-substituted aromatic compounds with different heterocyclic rings.
Uniqueness
2-Chloro-5-(2-oxopyrrolidin-1-YL)benzaldehyde is unique due to the combination of the chloro-substituted benzaldehyde and the pyrrolidinone ring. This structure provides distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C11H10ClNO2 |
---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
2-chloro-5-(2-oxopyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H10ClNO2/c12-10-4-3-9(6-8(10)7-14)13-5-1-2-11(13)15/h3-4,6-7H,1-2,5H2 |
InChI Key |
QBCWSXVFLGDGEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)Cl)C=O |
Origin of Product |
United States |
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